3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c10-6-4-2-1-3-5(6)7(13)9(11,12)8(14)15/h1-4,7,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUUKOJMCCZJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Chlorobenzaldehyde with Difluoroacetic Acid
The initial step often involves the condensation of 2-chlorobenzaldehyde with difluoroacetic acid derivatives. This reaction forms a β-hydroxy-β-difluoro intermediate, which is critical for subsequent functionalization. Under acidic conditions, the aldehyde group of 2-chlorobenzaldehyde reacts with the carbonyl group of difluoroacetic acid, yielding a conjugated system that stabilizes the transition state.
Reduction of the Intermediate
The β-keto intermediate generated during condensation is reduced to a secondary alcohol using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is preferred for its milder reaction conditions and selectivity toward ketone reduction without affecting other functional groups. The reduction step introduces the hydroxyl group at the β-position, a structural hallmark of the target compound.
Hydrolysis and Acidification
The final step involves hydrolyzing ester or nitrile intermediates to yield the carboxylic acid moiety. For example, a method analogous to the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid employs concentrated sulfuric acid (H₂SO₄) and sodium nitrite (NaNO₂) under controlled temperatures (0–5°C) to achieve selective hydrolysis. This step is critical for avoiding decarboxylation, which can occur at elevated temperatures.
Catalysts and Reaction Conditions
Acid Catalysts in Hydrolysis
Strong Brønsted acids, such as H₂SO₄ or HCl, are routinely used to protonate carbonyl groups, facilitating nucleophilic attack during hydrolysis. In one protocol, H₂SO₄ catalyzes the hydrolysis of a nitrile intermediate to the corresponding carboxylic acid, achieving yields exceeding 65%.
Optimization Strategies
Temperature Control
Maintaining low temperatures during hydrolysis (e.g., 0–5°C) minimizes side reactions such as decarboxylation or over-oxidation. For example, a protocol involving H₂SO₄ and NaNO₂ at 5°C achieved a 67.2% yield of 2-chlorobenzoic acid, a structurally related compound.
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while water facilitates hydrolysis. Mixed solvent systems (e.g., water-ethanol) balance reactivity and solubility, particularly in reduction steps.
Industrial-Scale Production
Continuous Flow Processes
Transitioning from batch to continuous flow reactors improves heat and mass transfer, critical for exothermic reactions like condensation. Flow systems also enable precise control over residence time, reducing byproduct formation.
Catalytic System Design
Industrial methods may employ immobilized catalysts to streamline separation and reuse. For example, silica-supported H₂SO₄ could facilitate hydrolysis while minimizing waste.
Case Studies and Research Findings
Hydrolysis of 2-Chlorobenzonitrile
A scaled-up synthesis of 2-chlorobenzoic acid from 2-chlorobenzonitrile (250 g starting material) using HCl and water at 100–110°C yielded 168 g of product (67.2% yield). This demonstrates the feasibility of large-scale hydrolysis under acidic conditions.
Data Tables and Comparative Analysis
Table 1. Comparison of Synthetic Methods
*Estimated from analogous reactions. **Reported for coumarin synthesis.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C10H10ClF2O3
- Molecular Weight : 236.63 g/mol
- CAS Number : 1250734-08-7
The compound features a difluorinated propanoic acid structure, which contributes to its unique chemical reactivity and potential uses.
Pharmaceutical Applications
- Intermediate for Drug Synthesis :
- Antimicrobial Activity :
- Fungicide Development :
Agrochemical Applications
- Crop Protection Agents :
- Synthesis of Herbicides :
Case Study 1: Development of Phosphodiesterase Inhibitors
A study explored the use of this compound as an intermediate in synthesizing phosphodiesterase inhibitors. The resulting compounds showed promising activity against various enzyme targets related to mood disorders.
Case Study 2: Prothioconazole Synthesis
In a patent filing, researchers described an efficient synthesis route for Prothioconazole using this compound as a key intermediate. The process yielded high purity products suitable for agricultural applications, demonstrating both economic viability and environmental safety .
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The presence of the chlorophenyl and difluoro groups enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid, including fluorinated phenyl groups, hydroxyl/carboxylic acid functionalities, or stereochemical complexity. Key differences and similarities are highlighted below:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Aromatic Substituents
- Chlorophenyl vs. Fluorophenyl : The target compound’s 2-chlorophenyl group (electron-withdrawing) contrasts with fluorophenyl derivatives (e.g., 2-(2,3,4-Trifluorophenyl)acetic acid), which may exhibit altered electronic and steric properties impacting receptor binding .
- Bulkier Groups : Compounds like 3,3,3-Trifluoro-2-hydroxy-2-(indol-2-yl)propionic acid incorporate heterocyclic indole rings, likely enhancing π-π stacking interactions but reducing solubility .
Backbone Variations
- Hydroxypropanoic Acid vs.
Fluorination Patterns
- Difluoro vs. Trifluoro : The target’s C2 difluoro motif may confer metabolic stability compared to trifluoro derivatives, which could increase lipophilicity and alter pharmacokinetics .
Functional Group Substitutions
- Hydroxyl vs.
Biological Activity
3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid is a compound that has garnered attention due to its potential biological activities. This compound, identified by CAS number 1250734-08-7, is a mixture of diastereomers and is utilized in various organic synthesis applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClF2O3. The presence of the chlorophenyl group and difluoromethyl moiety contributes to its unique chemical properties, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : Compounds containing fluorinated groups often demonstrate enhanced potency in inhibiting specific enzymes, such as those involved in metabolic pathways.
- Anticancer Activity : Some studies suggest that structurally related compounds can inhibit tumor cell proliferation.
Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of a chlorophenyl group was noted to enhance this activity, potentially due to increased lipophilicity and membrane permeability .
Enzyme Inhibition Studies
Fluorinated compounds are known for their ability to act as enzyme inhibitors. For instance, a comparative study on trifluoromethyl-containing acids revealed that the incorporation of fluorine atoms can lower the pKa of adjacent functional groups, enhancing binding affinity to target enzymes. This mechanism was observed in compounds designed to inhibit reverse transcriptase, where the fluorinated analogs showed improved inhibitory effects compared to non-fluorinated counterparts .
Anticancer Potential
In vitro studies on derivatives of this compound have shown promise in inhibiting cancer cell lines. For example, analogs with similar structural motifs were tested for their cytotoxic effects on B16 melanoma cells, revealing submicromolar activity levels. Molecular docking studies suggested that these compounds interact effectively with tubulin, potentially disrupting cell division .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
